physical and chemical properties of 2-Bromo-4-chloro-5-nitrotoluene
physical and chemical properties of 2-Bromo-4-chloro-5-nitrotoluene
An In-Depth Technical Guide to 2-Bromo-4-chloro-5-nitrotoluene
Introduction: Unveiling a Strategic Synthetic Building Block
In the landscape of modern organic synthesis, the strategic value of a molecule is often defined by its functional group arrangement and the subsequent chemical transformations it can undergo. 2-Bromo-4-chloro-5-nitrotoluene, a polysubstituted aromatic compound, represents a quintessential example of such a strategic building block. The presence of both electron-withdrawing (nitro, chloro, bromo) and electron-donating (methyl) groups on the toluene framework creates a unique electronic environment.[1] This intricate substitution pattern not only deactivates the aromatic ring towards certain reactions but also provides multiple, distinct reactive sites for advanced synthetic manipulations.
This guide provides an in-depth exploration of the physical, chemical, and spectroscopic properties of 2-Bromo-4-chloro-5-nitrotoluene. We will delve into its synthetic logic, reactivity profile, and established applications, particularly its role as a key intermediate in the development of pharmaceuticals and other high-value chemical entities. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent.
Physicochemical and Structural Properties
The identity and purity of a synthetic intermediate are paramount. The fundamental properties of 2-Bromo-4-chloro-5-nitrotoluene are summarized below. These computed and reported properties provide the foundational data required for its use in experimental settings.
Molecular Structure
Caption: Molecular structure with identifiers.
Data Summary Table
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrClNO₂ | [2][3] |
| Molecular Weight | 250.48 g/mol | [1][2][3] |
| CAS Number | 40371-64-0 | [2][3] |
| IUPAC Name | 1-Bromo-5-chloro-2-methyl-4-nitrobenzene | [2] |
| InChI Key | RTIUAGUGNIQCLV-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1Br)Cl)[O-] | [2][3] |
| Computed LogP | 3.4 - 3.56 | [2][4] |
| Appearance | White to Brown powder/crystal |
Synthesis Strategy: A Study in Regioselectivity
The synthesis of polysubstituted benzenes like 2-Bromo-4-chloro-5-nitrotoluene is a deliberate, multi-step process where the order of substituent introduction is critical.[1] The regiochemical outcome of each electrophilic aromatic substitution step is governed by the directing effects of the groups already present on the ring. The interplay between the ortho-, para-directing methyl and halogen groups and the meta-directing nitro group must be carefully managed.
A plausible synthetic pathway leverages the principle of cooperative and competitive directing effects. While multiple routes could be envisioned, a logical approach starts with a precursor where directing effects can be exploited to install subsequent groups at the desired positions.
Caption: A logical synthetic pathway from o-chlorotoluene.
Experimental Protocol: Synthesis of 2-Bromo-4-chloro-5-nitrotoluene
This protocol is a representative methodology based on established principles of organic synthesis.[5] It should be adapted and optimized under controlled laboratory conditions.
-
Nitration of o-Chlorotoluene: a. To a cooled (0-5 °C) flask containing o-chlorotoluene, slowly add a pre-mixed solution of concentrated nitric acid and sulfuric acid (nitrating mixture). b. Maintain the temperature below 10 °C throughout the addition. c. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or GC for the consumption of starting material. d. Carefully pour the reaction mixture over crushed ice and extract the organic products with a suitable solvent (e.g., dichloromethane). e. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. This will yield a mixture of isomers, primarily 4-chloro-2-nitrotoluene and 2-chloro-4-nitrotoluene.
-
Isomer Separation: a. Separate the major isomer, 4-chloro-2-nitrotoluene, from the mixture using fractional distillation or column chromatography. The efficiency of this step is crucial for the purity of the final product.
-
Bromination of 4-Chloro-2-nitrotoluene: a. Dissolve the purified 4-chloro-2-nitrotoluene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride). b. Add a catalytic amount of iron(III) bromide (FeBr₃). c. Slowly add a stoichiometric amount of liquid bromine (Br₂) to the solution at room temperature. d. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC). e. Quench the reaction by washing with an aqueous solution of sodium bisulfite to remove excess bromine, followed by water and brine. f. Dry the organic layer and concentrate under reduced pressure. g. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield 2-Bromo-4-chloro-5-nitrotoluene as a solid.
Chemical Reactivity and Field Insights
The reactivity of 2-Bromo-4-chloro-5-nitrotoluene is dictated by the electronic properties of its substituents. The nitro group and the two halogens are strongly electron-withdrawing, making the aromatic ring highly electron-deficient.[1][6] This has two major consequences:
-
Deactivation towards Electrophilic Aromatic Substitution: The ring is very unreactive towards further electrophilic attack.[1]
-
Activation towards Nucleophilic Aromatic Substitution (SₙAr): The strong electron-withdrawing effect of the nitro group, particularly from the para position, facilitates the attack of nucleophiles, potentially leading to the displacement of one of the halogen atoms. The relative lability of the halogens would depend on the specific reaction conditions and the nucleophile used.
Caption: Major reactive sites on the molecule.
Key Synthetic Transformations:
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using standard conditions like tin(II) chloride (SnCl₂) or iron in acidic media (Fe/HCl). This transformation is fundamental, as the resulting aniline derivative is a precursor to a vast array of heterocyclic compounds and other functional groups.
-
Palladium-Catalyzed Cross-Coupling: The bromine and chlorine atoms serve as handles for palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig amination.[3] These reactions are cornerstones of modern drug discovery, allowing for the precise formation of new carbon-carbon and carbon-nitrogen bonds. The differential reactivity between bromine and chlorine can sometimes be exploited for sequential couplings.
-
Nucleophilic Aromatic Substitution (SₙAr): Strong nucleophiles can displace one of the halogens, typically the one positioned ortho or para to the strongly activating nitro group. This provides a direct route to introduce ethers, amines, or other functionalities onto the aromatic ring.[7]
Applications in Research and Drug Development
2-Bromo-4-chloro-5-nitrotoluene is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structural motifs are found in numerous biologically active molecules.[1]
-
Precursor for Complex Drug Candidates: The multiple reactive sites allow for a divergent synthetic approach, where the core scaffold can be elaborated into a library of complex molecules for screening. The presence of halogens is particularly useful for late-stage functionalization in a drug discovery program.
-
SGLT2 Inhibitor Research: While not a direct precursor in widely published routes, the bromo-chloro substituted aromatic core is highly relevant to the synthesis of SGLT2 inhibitors, a class of antidiabetic drugs.[1] For example, key intermediates in the synthesis of drugs like Dapagliflozin feature a similar halogenated phenyl moiety, highlighting the value of this substitution pattern.[1]
-
Agrochemicals and Materials Science: Halogenated nitrotoluenes are important intermediates in the synthesis of pesticides, herbicides, and pigments.[1][8] For instance, the related compound 2-chloro-5-nitrotoluene is a key intermediate for the anticoccidial drug toltrazuril.[1][9]
Spectroscopic Characterization Profile
While primary experimental spectra are not widely available in public databases, the expected spectroscopic features can be reliably predicted based on the molecule's structure.
¹H NMR (Proton NMR)
-
Aromatic Protons: Two singlets are expected in the aromatic region (approx. 7.5-8.5 ppm). The proton ortho to the bromine and meta to the nitro group will be distinct from the proton ortho to the methyl group and meta to the chlorine.
-
Methyl Protons: A singlet corresponding to the three methyl protons will appear in the upfield region (approx. 2.4-2.6 ppm).
¹³C NMR (Carbon NMR)
-
Approximately seven distinct signals are expected.
-
Aromatic Carbons: Six signals for the benzene ring carbons, with chemical shifts influenced by the attached substituents. The carbon bearing the nitro group will be significantly downfield.
-
Methyl Carbon: One upfield signal for the methyl carbon (approx. 15-25 ppm).
IR (Infrared) Spectroscopy
-
N-O Stretching: Strong, characteristic asymmetric and symmetric stretches for the nitro group will be prominent around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.
-
C-X Stretching: C-Cl and C-Br stretches will be visible in the fingerprint region (below 1000 cm⁻¹).
Mass Spectrometry (MS)
-
The mass spectrum will show a characteristic molecular ion (M⁺) peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50) and chlorine (³⁵Cl and ³⁷Cl are ~75:25), the molecular ion region will exhibit a complex isotopic pattern (M, M+2, M+4 peaks), which is highly diagnostic for the presence of one bromine and one chlorine atom.
Safety, Handling, and Storage
As a laboratory chemical, 2-Bromo-4-chloro-5-nitrotoluene must be handled with appropriate care. Based on data for structurally similar compounds like 2-Bromo-4-nitrotoluene, the following hazards are expected:
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[10][11] Causes skin and serious eye irritation.[10] May cause respiratory irritation.[10][11]
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood.[12] Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[10][12]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[10][12] Do not eat, drink, or smoke when using this product.[12]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Disclaimer: This guide is for informational purposes only and is intended for use by qualified scientific professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.
References
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PubChem. (n.d.). 2-Bromo-4-chloro-5-nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]
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Chegg. (n.d.). Starting with either benzene or toluene, how would you synthesize 2-Bromo-4-nitrotoluene?. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-chloro-4-nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). 2-Bromo-4-chloro-5-nitrotoluene. Retrieved from [Link]
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Chemsrc. (n.d.). 2-Bromo-4-nitrotoluene. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-chloro-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 2-Bromo-4-chlorotoluene in Modern Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
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PubChem. (n.d.). 1-Vinylnaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene.
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MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals. Retrieved from [Link]
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MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link] (Note: Link is to general course page, specific lecture notes on spectroscopy were referenced).
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